N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide
Description
“N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide” is a sulfonamide derivative featuring a purine (9H-purin-6-yl) moiety linked to a pyrrolidine ring, which is further substituted with a cyclopropanesulfonamide group. The cyclopropane sulfonamide group may enhance metabolic stability and modulate solubility, while the N-methyl substitution on the pyrrolidine likely influences steric and electronic properties. Though direct biological data for this compound is unavailable in the provided evidence, structural analogs synthesized in recent patent applications highlight its relevance in drug discovery.
Properties
IUPAC Name |
N-methyl-N-[1-(7H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N6O2S/c1-18(22(20,21)10-2-3-10)9-4-5-19(6-9)13-11-12(15-7-14-11)16-8-17-13/h7-10H,2-6H2,1H3,(H,14,15,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QBZUOWRNNDUTHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1)C2=NC=NC3=C2NC=N3)S(=O)(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:
Formation of the Purine Base: The purine base can be synthesized through a series of condensation reactions involving formamide and other nitrogen-containing compounds.
Pyrrolidine Ring Formation: The pyrrolidine ring is often constructed via cyclization reactions, starting from appropriate amine precursors.
Cyclopropanesulfonamide Introduction: The cyclopropanesulfonamide group is introduced through sulfonation reactions, where cyclopropane derivatives react with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis compare “N-methyl-N-[1-(9H-purin-6-yl)pyrrolidin-3-yl]cyclopropanesulfonamide” with structurally related sulfonamide derivatives from recent patents. Key differences lie in the heterocyclic core, substituents, synthetic yields, and analytical properties.
Structural Differences and Implications
Core Heterocycle: The target compound’s purine core is distinct from the imidazopyrrolopyrazine or pyrrolopyridine systems in analogs. In contrast, imidazopyrrolopyrazines may prioritize π-π stacking due to their fused aromatic systems.
Substituents :
- N-methyl on the pyrrolidine (target) vs. ethyl or hydroxypropyl groups (analogs): The methyl group reduces steric hindrance compared to bulkier substituents, possibly improving binding pocket compatibility. Hydroxypropyl introduces polarity, which may increase solubility (e.g., m/z 432 in correlates with higher polarity and shorter LC/MS retention time).
- Cyclopropane sulfonamide : A consistent feature across all compounds, suggesting its role as a key pharmacophore for stability or target engagement.
Synthetic Efficiency: Yields vary significantly (28–70%), with lower yields (e.g., 6% in multi-step reactions) attributed to challenging Pd-catalyzed couplings or oxidation steps.
Analytical Data :
- LC/MS retention times (e.g., 1.70 min for the hydroxypropyl analog) suggest polarity trends. The target’s purine core, being more polar than phenyl or cyclohexyl groups, might result in shorter retention times if analyzed under similar conditions.
Key Research Findings
- Heterocyclic Core Impact : Replacing purine with imidazopyrrolopyrazine (as in ) alters electronic properties and binding modes, as seen in kinase inhibitor studies where purine analogs exhibit higher ATP-binding affinity.
- Substituent Effects : Ethyl and hydroxypropyl groups in analogs correlate with reduced yields but improved solubility (e.g., 37% yield for the hydroxypropyl derivative). The target’s N-methyl group may balance lipophilicity and synthetic accessibility.
- Synthetic Challenges : Low yields in cross-coupling reactions (e.g., 28% for phenyl-substituted analog) highlight the need for optimized catalysts or protecting-group strategies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
